3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine
Overview
Description
3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine, also known as CMP, is a synthetic compound used in a variety of scientific research applications. It is a white, crystalline substance with a molecular weight of 250.3 g/mol and a melting point of 192-194°C. CMP is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as an inhibitor of enzymes. Its unique properties make it useful in a number of scientific research applications.
Scientific Research Applications
Antimicrobial and Anticancer Activity
A study synthesized derivatives of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine, which showed significant antimicrobial and anticancer activities. Some compounds exhibited higher anticancer activity compared to the reference drug, doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016).
Structural Analysis and Crystallography
Another study focused on the regiospecific synthesis and crystallographic analysis of related compounds, highlighting the importance of accurate structure determination for these chemicals (Kumarasinghe, Hruby, & Nichol, 2009).
Synthesis of Pyrazolo[1,5-a] Pyrimidines
The synthesis and characterization of 6-arylsubstituted pyrazolo[1,5-a] pyrimidines were reported, showcasing the versatility of the compound in creating new derivatives with potential biological activities (Li-feng, 2011).
Reaction with Dimedone
A reaction of this compound with dimedone produced tricyclic compounds, emphasizing the compound's reactivity and potential in synthesizing complex structures (Quiroga et al., 1998).
Isostructural Synthesis
Research demonstrated the isostuctural synthesis involving the compound, which is significant for understanding molecular conformations and interactions in crystal structures (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Crystal X-Ray Diffraction Study
The compound was also used in a Schiff base, analyzed through single-crystal X-ray diffraction, contributing to the understanding of its structural properties (Sharma et al., 2014).
Bioactivity Studies
Further research evaluated the bioactivities of pyrazole derivatives, including anticancer, antifungal, and antibacterial activities, identifying pharmacophore sites (Titi et al., 2020).
Lung Cancer Cell Inhibition
Novel derivatives were synthesized, showing potential inhibition against A549 lung cancer cells, indicating the compound's role in cancer research (Zhang et al., 2008).
properties
IUPAC Name |
5-(4-chlorophenyl)-2-methylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-14-10(12)6-9(13-14)7-2-4-8(11)5-3-7/h2-6H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFCXTGPGSAWFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370669 | |
Record name | 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
126417-82-1 | |
Record name | 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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